Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, identified as SID7969543 in the National Institute of Health's Molecular Libraries Small Molecule Repository, is a potent and selective inhibitor of steroidogenic factor 1 (SF-1, also known as NR5A1). SF-1 is a nuclear receptor that plays a crucial role in the development and regulation of the endocrine system, particularly in steroidogenesis. SID7969543 serves as a valuable chemical probe for investigating the therapeutic potential of targeting SF-1.
The synthesis of SID 7969543 has been documented in various studies, highlighting its complexity and the specific methodologies employed. While detailed synthetic pathways are often proprietary or unpublished, the general approach includes:
The molecular structure of SID 7969543 can be characterized by its unique arrangement of atoms that confer its biological activity.
SID 7969543 participates in various chemical reactions primarily related to its role as an inhibitor.
The mechanism of action for SID 7969543 involves its selective inhibition of steroidogenic factor-1.
Understanding the physical and chemical properties of SID 7969543 is crucial for its application in research and potential therapeutic use.
SID 7969543 has several scientific applications due to its role as a selective inhibitor.
Steroidogenic Factor-1 (SF-1, NR5A1) is a master transcriptional regulator within the nuclear receptor superfamily, characterized by a conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). This transcription factor governs fundamental aspects of development and function along the hypothalamic-pituitary-adrenal and gonadal (HPAG) axes [2] [6]. SF-1 exhibits a highly specific expression pattern, primarily localizing to endocrine tissues including the adrenal glands, gonads, pituitary, hypothalamus, and endometrium [2]. Its regulatory influence extends to numerous genes involved in steroid hormone biosynthesis, including cytochrome P450 enzymes critical for cortisol, aldosterone, and sex steroid production [2] [5]. The sensitivity of SF-1 to gene dosage effects creates a "Goldilocks" scenario where both deficiency and overexpression contribute to significant pathophysiology [2].
In oncology, SF-1 overexpression represents a hallmark molecular feature of adrenocortical carcinoma (ACC). Elevated SF-1 levels drive tumor proliferation through increased chromatin occupancy at target genes, tripling the number of regulatory sites and disrupting normal steroidogenic control mechanisms [2]. Beyond ACC, aberrant SF-1 expression correlates with endometriosis pathogenesis, where ectopic endometrial tissue exhibits improper SF-1 regulation contributing to disease establishment [2]. Metabolic dysregulation also features prominently in SF-1 pathophysiology, as evidenced by knockout mouse models developing obesity, insulin resistance, impaired free fatty acid mobilization, and diminished energy expenditure – phenotypes linked to SF-1's critical role in ventromedial hypothalamic (VMH) development and function [2] [6].
Despite its therapeutic promise, SF-1 presented substantial challenges as a drug discovery target. As an orphan nuclear receptor, SF-1 lacked identified natural ligands that could serve as starting points for medicinal chemistry efforts [7]. The receptor's unique mechanism involves binding phospholipids with the acyl chains buried deep within the hydrophobic core while lipid headgroups remain solvent-exposed – an unconventional structural arrangement distinguishing it from classical ligand-activated nuclear receptors [2]. This atypical binding mode complicated traditional approaches to inhibitor design and virtual screening.
The structural homology between nuclear receptor LBDs presented additional hurdles for achieving selective inhibition. Potential cross-reactivity with related receptors like liver receptor homolog-1 (LRH-1) and retinoid acid receptor-related orphan receptor alpha (RORα) posed significant off-target concerns [7]. Furthermore, the absence of robust high-throughput screening (HTS) platforms tailored to orphan receptors necessitated innovative assay development. These challenges collectively contributed to the slow progress in identifying pharmacologically relevant, drug-like SF-1 modulators prior to the emergence of targeted screening approaches.
The compelling oncogenic driver role of SF-1 in adrenocortical carcinoma established a strong foundation for therapeutic intervention. Preclinical evidence demonstrated that genetic suppression of SF-1 significantly impedes ACC cell proliferation, suggesting that pharmacological inhibition could yield similar antitumor effects [2]. Crucially, the viability of SF-1 as a drug target is bolstered by the observation that complete developmental knockout in mice can be partially compensated through corticosteroid replacement and adrenal transplantation, indicating potential therapeutic window existence [2]. This biological resilience suggests that transient pharmacological inhibition in adult patients might be well-tolerated despite SF-1's critical developmental roles.
In metabolic disorders, the link between SF-1 dysfunction and obesity phenotypes provides a parallel rationale for inhibitor development. Optogenetic activation of SF-1-expressing neurons in the ventromedial hypothalamus reduces food intake while enhancing energy expenditure, glucose regulation, and insulin sensitivity [2]. These findings position SF-1 modulators as potential agents for metabolic syndrome components. Furthermore, emerging roles for SF-1 in regulating inflammation within adipose tissue depots during high-fat diet-induced obesity suggest broader immunometabolic applications [2]. The convergence of SF-1's pathophysiological roles in endocrine cancers and metabolic dysregulation creates a compelling dual rationale for targeted inhibitor development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7